N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, which may result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level, depending on the specific biological target it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A core structure in many biologically active compounds.
2-phenylbenzimidazole: Known for its antimicrobial properties.
1-isobutyl-1H-benzo[d]imidazole: Studied for its potential therapeutic applications.
Uniqueness
N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with the phenylacetamide group enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)14-24-19-12-8-7-11-18(19)23-21(24)16(3)22-20(25)13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRBJBCPZLEGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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